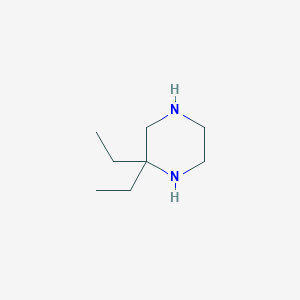
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClFNO2 It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. A typical synthetic route may include the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Halogenation: The nitrated benzene undergoes bromination and chlorination using bromine and chlorine in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing halogen atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
科学研究应用
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用机制
The mechanism of action of 1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
相似化合物的比较
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but lacks the chlorine atom.
1,3-Dibromo-5-fluorobenzene: Lacks both the nitro and chlorine groups.
1,3-Dibromo-2-chloro-5-fluorobenzene: Lacks the nitro group.
Uniqueness
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is unique due to the presence of multiple electron-withdrawing groups (nitro, fluorine, chlorine, and bromine) on the benzene ring. This combination of substituents imparts distinct electronic properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C6HBr2ClFNO2 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC 名称 |
1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C6HBr2ClFNO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H |
InChI 键 |
GXFDNZOMAGXAIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


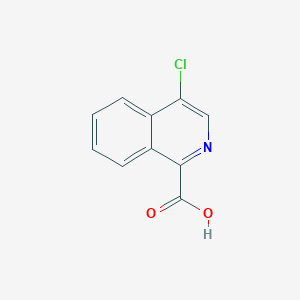
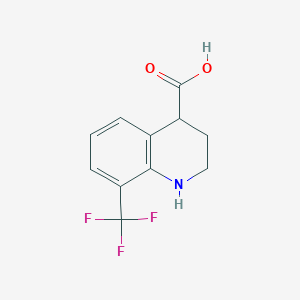

![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
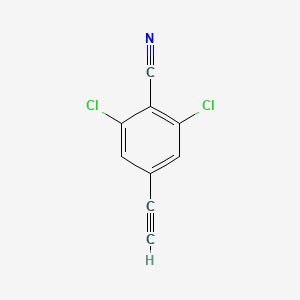
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)

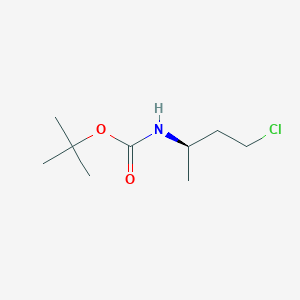
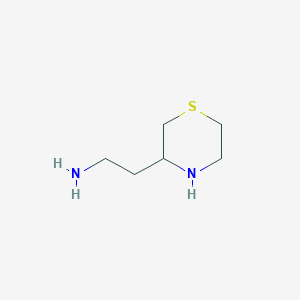
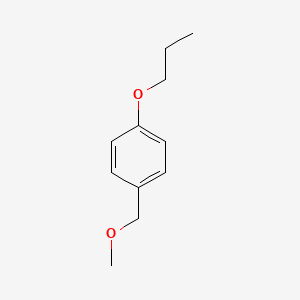

![Tert-butyl N-[1-(carbamoylmethyl)piperidin-4-YL]carbamate](/img/structure/B15304883.png)
![tert-butyl N-[4-(chloromethyl)oxan-4-yl]carbamate](/img/structure/B15304886.png)
